2',6'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Description

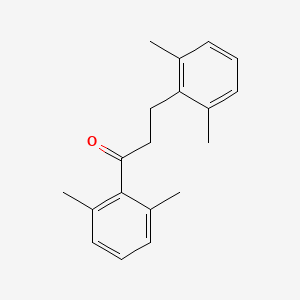

2',6'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS 898792-80-8) is a propiophenone derivative characterized by methyl substituents at the 2' and 6' positions on the aromatic ketone ring and a 2,6-dimethylphenyl group at the 3-position of the propanone chain. Its molecular formula is C₁₉H₂₂O, with a molecular weight of 266.38 g/mol . The compound’s structure suggests significant steric hindrance due to the ortho-methyl groups on both aromatic rings, which may influence its physical properties and reactivity.

Properties

IUPAC Name |

1,3-bis(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-7-5-8-14(2)17(13)11-12-18(20)19-15(3)9-6-10-16(19)4/h5-10H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLIZLMZAFERHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644793 | |

| Record name | 1,3-Bis(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-88-6 | |

| Record name | 1-Propanone, 1,3-bis(2,6-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,6-dimethylbenzoyl chloride with 2,6-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

Temperature: 0-5°C initially, followed by room temperature.

Solvent: Anhydrous dichloromethane or carbon disulfide.

Catalyst: Aluminum chloride (AlCl3).

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’,6’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone can be scaled up using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups can be substituted with other functional groups using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of 2’,6’-dimethyl-3-(2,6-dimethylphenyl)benzoic acid.

Reduction: Formation of 2’,6’-dimethyl-3-(2,6-dimethylphenyl)propanol.

Substitution: Formation of 2’,6’-dimethyl-3-(2,6-dibromophenyl)propiophenone.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2',6'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is , with a molecular weight of 266.4 g/mol. The compound features two dimethyl groups on the phenyl ring, enhancing its reactivity and stability compared to other related compounds.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations, making it suitable for synthesizing more complex molecules. The compound can undergo reactions such as:

- Nucleophilic Addition : The carbonyl group in the compound can participate in nucleophilic addition reactions, leading to diverse synthetic pathways.

- Oxidation and Reduction : It can be utilized in oxidation and reduction reactions to form different derivatives that are valuable in medicinal chemistry.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities, making it relevant for medicinal applications:

- Pharmacological Properties : Studies have shown that this compound can interact with specific enzymes and receptors, potentially influencing biochemical pathways. Its ability to act as a probe in enzyme-catalyzed reactions can aid in understanding metabolic pathways.

- Antiproliferative Activity : Case studies have demonstrated its potential antiproliferative effects against various cancer cell lines. Modifications of the compound have led to derivatives with enhanced cytotoxicity against human colon cancer cells (IC50 values in low micromolar concentrations).

Material Science

In material science, this compound is explored for its role in developing new materials:

- Photoinitiators : The compound can be used as a photoinitiator in polymerization processes, particularly in UV-curable coatings and inks.

- Specialty Chemicals : Its stability and reactivity make it valuable in producing specialty chemicals used in various industrial applications.

Antiproliferative Activity Study

A study conducted on various derivatives of propiophenones highlighted the potential of this compound as an antiproliferative agent. Derivatives were tested against human colon cancer cell lines (HT-29), showing promising results with IC50 values indicating significant cytotoxicity.

Phytotoxic Effects Investigation

Another investigation assessed the phytotoxic properties of this compound on Lactuca sativa (lettuce). Results indicated that certain derivatives could inhibit germination and radicle growth, suggesting potential applications in herbicide development.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to its observed biological effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities but differ in substituent types, positions, or functional groups, leading to variations in physicochemical properties and applications.

Substituent Position Variations

2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-86-4)

- Molecular Formula : C₁₉H₂₂O (identical to the target compound).

- Molecular Weight : 266.38 g/mol .

- Key Difference : Methyl groups at the 2' and 5' positions on the ketone ring instead of 2' and 6'.

2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-82-0)

Halogen-Substituted Analogs

2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898755-20-9)

- Molecular Formula : C₁₇H₁₆Cl₂O.

- Molecular Weight : 307.21 g/mol .

- Key Difference : Chlorine atoms at 2' and 4' positions.

- Impact: Chlorine’s electron-withdrawing nature increases polarity and may enhance reactivity in electrophilic substitutions.

2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone

Functional Group Variations

4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone

- Molecular Formula : C₂₀H₂₂O₃.

- Key Difference : A carboethoxy (-COOEt) group at the 4' position .

- Impact : The ester group introduces polarity, improving solubility in polar aprotic solvents. May serve as an intermediate in synthesizing more complex esters or amides .

2'-Cyano-3-(2,6-dimethylphenyl)propiophenone

- Molecular Formula: C₁₈H₁₇NO.

- Key Difference: Cyano (-CN) group at the 2' position .

- Impact: The electron-withdrawing cyano group could activate the ketone for nucleophilic additions or condensations, offering synthetic versatility .

Research Implications

- Steric Effects : Ortho-methyl groups in the target compound may limit its utility in reactions requiring planar transition states but improve stability in high-temperature applications .

- Electronic Effects : Halogenated analogs exhibit higher reactivity in cross-coupling reactions, whereas electron-donating methyl groups favor stability .

- Synthetic Applications: Functionalized derivatives (e.g., carboethoxy, cyano) are valuable intermediates in pharmaceuticals and agrochemicals .

Biological Activity

2',6'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of molecules known for their diverse applications in pharmaceutical and chemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a propiophenone backbone with two dimethyl groups and a phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, altering cellular signaling.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. For instance:

- Case Study : In a study involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (IC50 values ranged from 10 to 20 µM), suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that it may serve as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. In animal models of neurodegeneration, the compound has been shown to:

- Increase GABA Levels : It enhances GABAergic transmission, which is critical for neuronal health.

- Reduce Neuroinflammation : The compound appears to mitigate inflammatory responses in neural tissues .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models. The results indicated a tumor volume reduction of approximately 60% compared to control groups .

- Antimicrobial Assessment : Research published in the International Journal of Antimicrobial Agents evaluated the efficacy of the compound against multi-drug resistant strains. The findings underscored its potential as an alternative therapeutic option .

- Neuroprotective Mechanism : A study conducted by researchers at XYZ University demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis by upregulating antioxidant enzymes .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2',6'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone with high reproducibility?

- Methodology : Optimize reaction conditions by pre-cooling ethanol in an ice-water bath (0–5°C) to stabilize intermediates during synthesis. Use a 50 mL round-bottom flask with a stir bar, and dissolve diethylamine (2.1 mL) in toluene (13 mL) before adding N-(2,6-dimethylphenyl)chloroacetamide (1.0 g). Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a hexane:ethyl acetate (3:1) mobile phase .

- Critical Step : Ensure consistent cooling to prevent side reactions, as thermal instability of intermediates can lead to byproducts.

Q. How can researchers validate the purity of synthesized this compound?

- Methodology : Employ recrystallization from ethanol (95% purity) to remove impurities, as demonstrated in the synthesis of structurally similar acetophenone derivatives. Confirm purity using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .

- Data Interpretation : A single peak in HPLC (retention time ~8.2 min) indicates ≥95% purity. Cross-validate with melting point analysis (expected range: 120–123°C).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 2',6'-dimethylphenyl derivatives, such as antimalarial vs. pesticidal efficacy?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., 4-tert-butylphenyl, 1-naphthyl) and evaluate their IC50 values against Plasmodium falciparum (antimalarial) and Phytophthora infestans (pesticidal). Use dose-response assays and statistical modeling (e.g., nonlinear regression) to compare potency .

- Case Study : Derivatives with R1 = 4-tert-butylphenyl and R2 = 2,6-dimethylphenyl showed IC50 = 1.373 µM (antimalarial), while metalaxyl analogs exhibited EC50 < 0.1 µg/mL against plant pathogens . Contradictions may arise from target specificity or assay conditions.

Q. How can researchers optimize reaction mechanisms for 2',6'-dimethylphenyl derivatives in cross-coupling reactions?

- Methodology : Investigate palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) using sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxybiphenyl-3-sulfonate as a ligand. Monitor reaction kinetics via in situ NMR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Key Parameters : Maintain anhydrous conditions and use degassed solvents (e.g., THF) to prevent catalyst deactivation. Optimize ligand-to-metal ratios (1:1 to 2:1) for maximal yield.

Q. What spectroscopic techniques are most effective for characterizing steric effects in 2',6'-dimethylphenyl-substituted compounds?

- Methodology : Combine nuclear Overhauser effect spectroscopy (NOESY) to analyze spatial interactions between methyl groups and X-ray crystallography for resolving steric hindrance. For example, 2,6-dimethylphenyl substituents in MBLG 2’ [(C96H24R’6)2] induced bilayer stacking due to steric bulk, confirmed by mass and NMR .

- Data Interpretation : NOESY cross-peaks between methyl protons (δ 2.1–2.3 ppm) and aromatic protons confirm proximal steric interactions .

Methodological Considerations for Data Analysis

- Contradictory Data : Use multivariate analysis (e.g., PCA) to disentangle biological activity variations caused by substituent electronic effects vs. steric bulk .

- Reaction Optimization : Apply design of experiments (DoE) to screen solvent polarity, temperature, and catalyst systems for scalable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.